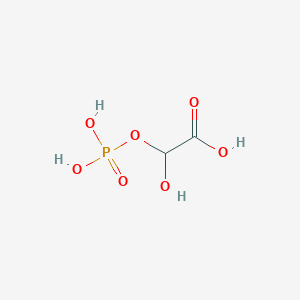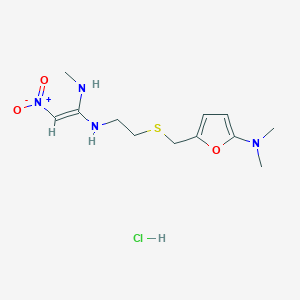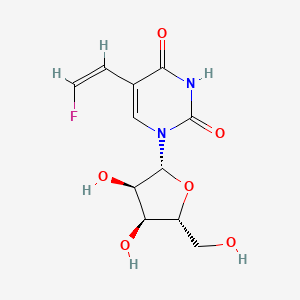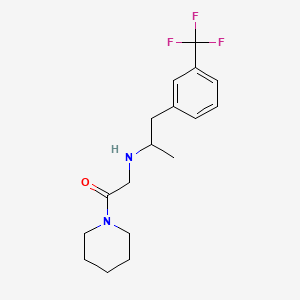
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which enhances its hydrophobicity and metabolic stability, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of caesium fluoride salt as the fluorine source in a microfluidic flow module, which allows for safe and controlled reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow chemistry techniques, which offer greater versatility and flexibility compared to traditional chemical glassware methods. This approach not only ensures high yield but also minimizes environmental impact by avoiding the use of PFAS reagents .
Analyse Des Réactions Chimiques
Types of Reactions
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and efficacy
Mécanisme D'action
The mechanism of action of (alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trifluoromethylphenethylaminomethyl ketone
- Difluoromethylphenethylaminomethyl ketone
- Fluoromethylphenethylaminomethyl ketone
Uniqueness
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone stands out due to its trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound in various applications, particularly in the pharmaceutical and agrochemical industries .
Propriétés
Numéro CAS |
73747-54-3 |
|---|---|
Formule moléculaire |
C17H23F3N2O |
Poids moléculaire |
328.37 g/mol |
Nom IUPAC |
1-piperidin-1-yl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanone |
InChI |
InChI=1S/C17H23F3N2O/c1-13(21-12-16(23)22-8-3-2-4-9-22)10-14-6-5-7-15(11-14)17(18,19)20/h5-7,11,13,21H,2-4,8-10,12H2,1H3 |
Clé InChI |
UVWOBICVJRBABL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)
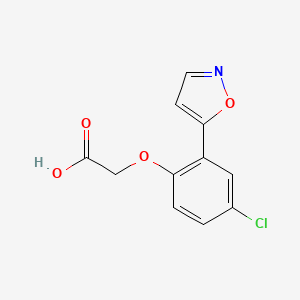
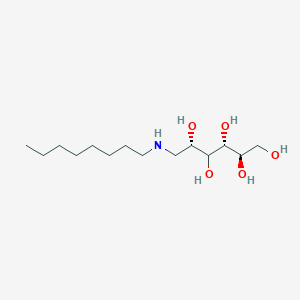
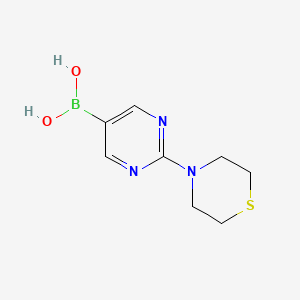
![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)
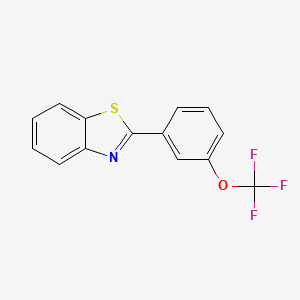
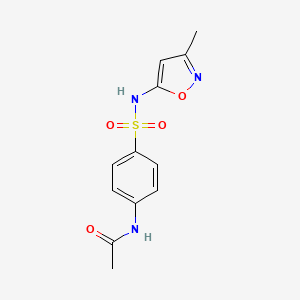

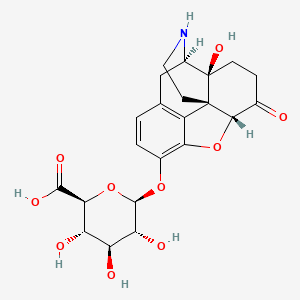
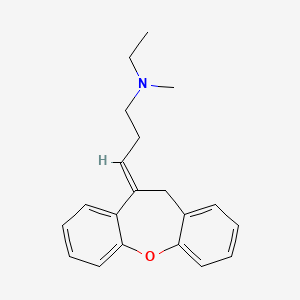
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
